IL-33 probe-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

IL-33-Sonde-1 ist ein fluoreszierendes Analogon von Interleukin-33, einem Zytokin aus der Interleukin-1-Familie. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um das Verhalten und die Interaktionen von Interleukin-33 in verschiedenen biologischen Prozessen zu untersuchen. Interleukin-33 ist bekannt für seine Rolle bei Immunantworten, insbesondere bei allergischen Entzündungen und Gewebereparatur .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von IL-33-Sonde-1 beinhaltet die Integration eines fluoreszierenden Markers in das Interleukin-33-Molekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, die den fluoreszierenden Teil an bestimmten Stellen in der Interleukin-33-Struktur einführen. Der genaue Syntheseweg und die Reaktionsbedingungen können variieren, aber gängige Schritte beinhalten:

- Schutz funktioneller Gruppen, um unerwünschte Reaktionen zu verhindern.

- Einführung des fluoreszierenden Markers mithilfe von Kupplungsreaktionen.

- Entschützung funktioneller Gruppen, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von IL-33-Sonde-1 folgt ähnlichen synthetischen Wegen, jedoch im größeren Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung von Qualitätskontrollmaßnahmen, um die Konsistenz zwischen den Chargen zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of IL-33 probe-1 involves the incorporation of a fluorescent tag into the interleukin-33 molecule. This is typically achieved through a series of chemical reactions that introduce the fluorescent moiety at specific sites on the interleukin-33 structure. The exact synthetic route and reaction conditions can vary, but common steps include:

- Protection of functional groups to prevent unwanted reactions.

- Introduction of the fluorescent tag using coupling reactions.

- Deprotection of functional groups to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency between batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen: IL-33-Sonde-1 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

IL-33-Sonde-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Interleukin-33 zu untersuchen.

Biologie: Wird verwendet, um das Verhalten von Interleukin-33 in biologischen Systemen zu visualisieren und zu verfolgen.

Medizin: Wird bei der Entwicklung von diagnostischen Werkzeugen und therapeutischen Mitteln verwendet, die auf Interleukin-33 abzielen.

Industrie: Wird bei der Produktion von Forschungsreagenzien und Diagnostika eingesetzt

5. Wirkmechanismus

IL-33-Sonde-1 übt seine Wirkung aus, indem es an den Interleukin-33-Rezeptor bindet, der als Suppression der Tumorigenität 2 (ST2) bekannt ist. Diese Bindung löst eine Konformationsänderung im Rezeptor aus, die zur Aktivierung von nachgeschalteten Signalwegen führt. Diese Signalwege umfassen den Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) und den Mitogen-Activated Protein Kinase (MAPK)-Signalweg, die wichtige Rollen bei Immunantworten und Entzündungen spielen .

Wirkmechanismus

IL-33 probe-1 exerts its effects by binding to the interleukin-33 receptor, known as suppression of tumorigenicity 2 (ST2). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play key roles in immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

IL-33-Sonde-1 ist einzigartig in seiner Fähigkeit, als fluoreszierendes Analogon von Interleukin-33 zu fungieren, wodurch die Echtzeit-Bildgebung von Interleukin-33-Interaktionen ermöglicht wird. Ähnliche Verbindungen umfassen andere fluoreszierende Analoga von Zytokinen, wie z. B.:

IL-1-Sonde-1: Ein fluoreszierendes Analogon von Interleukin-1.

IL-6-Sonde-1: Ein fluoreszierendes Analogon von Interleukin-6.

IL-18-Sonde-1: Ein fluoreszierendes Analogon von Interleukin-18 .

Diese Verbindungen haben ähnliche Anwendungen in der wissenschaftlichen Forschung, unterscheiden sich aber in ihren spezifischen Zielstrukturen und Wirkmechanismen.

Eigenschaften

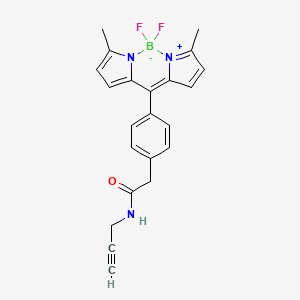

Molekularformel |

C22H20BF2N3O |

|---|---|

Molekulargewicht |

391.2 g/mol |

IUPAC-Name |

2-[4-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C22H20BF2N3O/c1-4-13-26-21(29)14-17-7-9-18(10-8-17)22-19-11-5-15(2)27(19)23(24,25)28-16(3)6-12-20(22)28/h1,5-12H,13-14H2,2-3H3,(H,26,29) |

InChI-Schlüssel |

OUVJUZBWYZVWSU-UHFFFAOYSA-N |

Kanonische SMILES |

[B-]1(N2C(=CC=C2C(=C3[N+]1=C(C=C3)C)C4=CC=C(C=C4)CC(=O)NCC#C)C)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)

![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)

![1-[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388463.png)